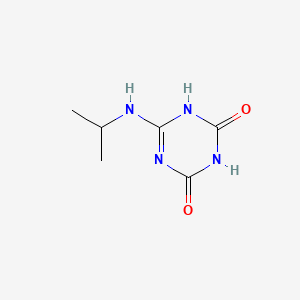

N-Isopropylammelide

Descripción general

Descripción

N-Isopropylammelide is a dihydroxy-1,3,5-triazine consisting of ammelide bearing an N-isopropyl substituent . It is a dihydroxy-1,3,5-triazine and a monoamino-1,3,5-triazine .

Synthesis Analysis

N-Isopropylacrylamide-based polymers were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis

The molecular formula of N-Isopropylammelide is C6H10N4O2. The X-ray crystal structure of N-Isopropylammelide isopropylaminohydrolase AtzC from Pseudomonas sp. strain ADP complexed with Zn has been obtained .Chemical Reactions Analysis

In enzymology, a N-isopropylammelide isopropylaminohydrolase (EC 3.5.99.4) is an enzyme that catalyzes the chemical reaction N-isopropylammelide + H2O cyanuric acid + isopropylamine .Physical And Chemical Properties Analysis

The molecular weight of N-Isopropylammelide is 170.17 g/mol. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación

Enzymatic Degradation in Bacterial Metabolism

N-Isopropylammelide isopropylaminohydrolase, AtzC, is an enzyme involved in the degradation of the herbicide atrazine by certain bacterial strains. It catalyzes the hydrolysis of N-isopropylammelide to cyanuric acid and isopropylamine. This process is a part of the atrazine degradation pathway in bacteria like Pseudomonas sp., which plays a crucial role in bioremediation and herbicide metabolism (Shapir et al., 2002). Further studies have revealed the X-ray crystal structure of AtzC, providing insights into its interactions with substrates and suggesting a catalytic mechanism similar to that of carbonic anhydrase (Balotra et al., 2015).

Biocompatibility in Biomedical Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a polymer related to N-isopropylammelide, has been widely used in bioengineering applications. Its use in the nondestructive release of biological cells and proteins, particularly in the study of the extracellular matrix (ECM), cell sheet engineering, and tissue transplantation, highlights its biocompatibility and potential in biomedical fields (Cooperstein & Canavan, 2010). Additionally, the biocompatibility of poly(N-isopropylacrylamide) has been evaluated in various cell lines, showing good compatibility and providing insights into its interactions with different cell types (Guo et al., 2017).

Biodegradation of Herbicides

Frankia strains have been observed to transform atrazine into N-isopropylammelide, indicating their ability to degrade atrazine via dechlorination and dealkylation. This suggests the potential use of these strains in environmental bioremediation of atrazine-contaminated sites (Rehan et al., 2014).

Stimuli-Responsive Polymers in Bioengineering

N-isopropylacrylamide copolymers, related to N-isopropylammelide, are used in cell and enzyme immobilization, drug delivery, gene delivery, and protein dehydration processes. Their unique stimuli-responsive behavior and reversible phase transitions make them valuable in various bioengineering applications (Rzaev et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(propan-2-ylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3(2)7-4-8-5(11)10-6(12)9-4/h3H,1-2H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMBHXVWIURSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331560 | |

| Record name | N-Isopropylammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylammelide | |

CAS RN |

35200-63-6 | |

| Record name | 6-[(1-Methylethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35200-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

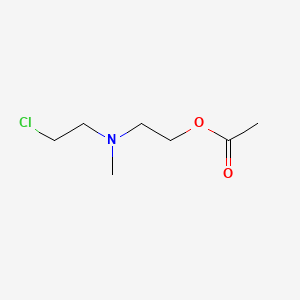

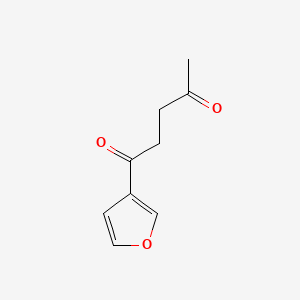

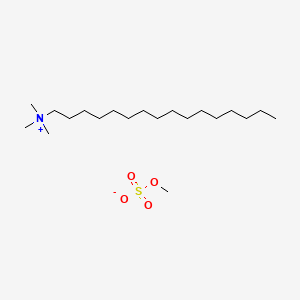

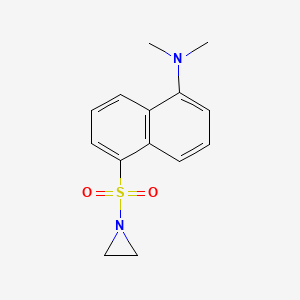

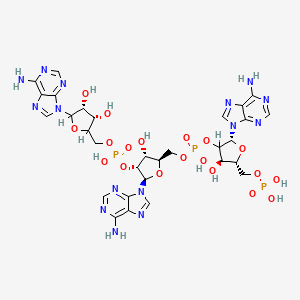

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)